molecular formula C8H6N2O3 B6288415 5-cyano-N,2-dihydroxybenzamide CAS No. 2737205-79-5

5-cyano-N,2-dihydroxybenzamide

Cat. No.: B6288415
CAS No.: 2737205-79-5
M. Wt: 178.14 g/mol
InChI Key: JDOOVQRVQZIMFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-cyano-N,2-dihydroxybenzamide is a chemical compound with the molecular formula C8H6N2O3. It is characterized by the presence of a cyano group (-CN) and two hydroxyl groups (-OH) attached to a benzamide structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyano-N,2-dihydroxybenzamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This process typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters can significantly impact the efficiency of the production process. specific industrial methods for this compound are not extensively documented in the literature.

Chemical Reactions Analysis

Types of Reactions

5-cyano-N,2-dihydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding quinones.

    Reduction: The cyano group can be reduced to an amine group under appropriate conditions.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield quinones, while reduction of the cyano group can produce amines.

Scientific Research Applications

5-cyano-N,2-dihydroxybenzamide has diverse applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in organic synthesis.

    Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: It may have applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: The compound can be used as a catalyst or intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 5-cyano-N,2-dihydroxybenzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The cyano group and hydroxyl groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity . The exact pathways and targets may vary based on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-N,2-dihydroxybenzamide: Similar structure with a chlorine atom instead of a cyano group.

    N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3,5-dihydroxybenzamide: A cyanothiophene-based compound with similar functional groups.

Uniqueness

5-cyano-N,2-dihydroxybenzamide is unique due to the presence of both cyano and hydroxyl groups on the benzamide structure. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-cyano-N,2-dihydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c9-4-5-1-2-7(11)6(3-5)8(12)10-13/h1-3,11,13H,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDOOVQRVQZIMFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C(=O)NO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.